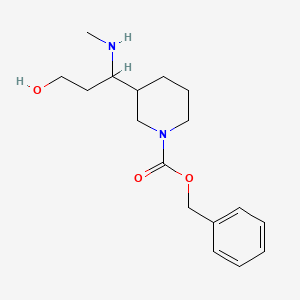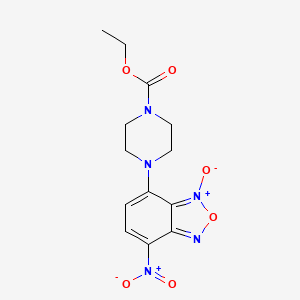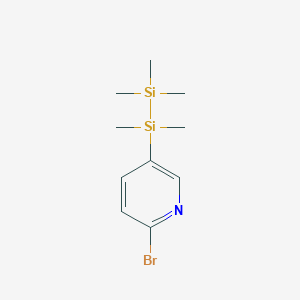
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is an organosilicon compound that features a bromopyridine moiety attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane typically involves the reaction of 6-bromopyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
6-Bromopyridine+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane involves its interaction with various molecular targets. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, while the silyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-hydroxymethylpyridine
- 6-Bromo-3-pyridinemethanol
Uniqueness
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is unique due to the presence of both a bromopyridine moiety and a silyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
325958-98-3 |
|---|---|
Molecular Formula |
C10H18BrNSi2 |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H18BrNSi2/c1-13(2,3)14(4,5)9-6-7-10(11)12-8-9/h6-8H,1-5H3 |
InChI Key |
NMJOFLPBSATNNG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


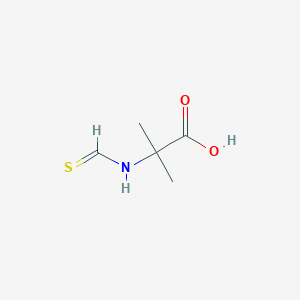
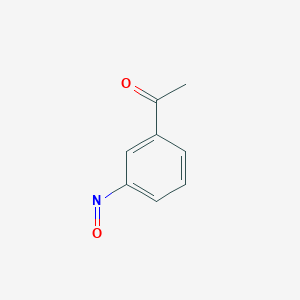
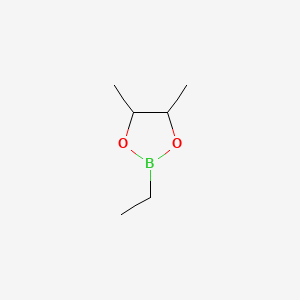
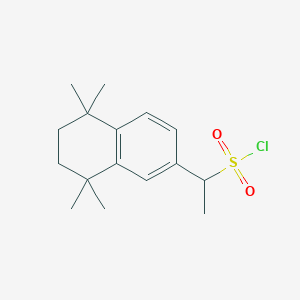
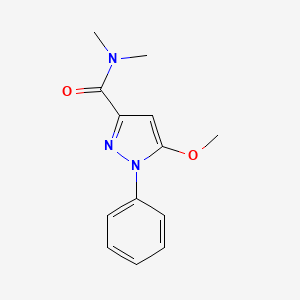

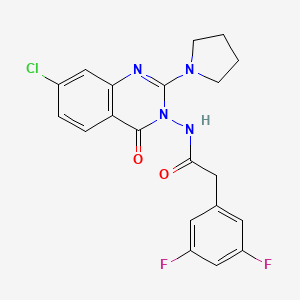
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
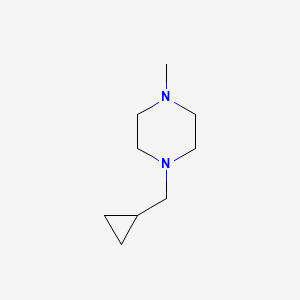
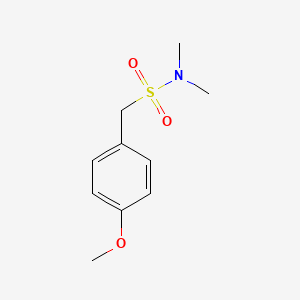
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)

